molecular formula C8H7NO4S B084624 5-Mesylbenzoxazol-2(3H)-one CAS No. 13920-98-4

5-Mesylbenzoxazol-2(3H)-one

Cat. No. B084624
CAS RN: 13920-98-4
M. Wt: 213.21 g/mol
InChI Key: QUKRTJQSGPLQKQ-UHFFFAOYSA-N
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Description

5-Mesylbenzoxazol-2(3H)-one is a chemical compound with the molecular formula C8H7NO4S and a molecular weight of 213.21 . It is also known by other names such as 5-methanesulfonyl-2,3-dihydro-1,3-benzoxazol-2-one .


Synthesis Analysis

The synthesis of benzoxazole derivatives, including 5-Mesylbenzoxazol-2(3H)-one, has been a subject of interest in recent years due to their wide range of anticancer activities . The synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles .


Molecular Structure Analysis

The molecular structure of 5-Mesylbenzoxazol-2(3H)-one includes a benzoxazole scaffold combined with a mesyl (methanesulfonyl) group . The SMILES notation for this compound is CS(=O)(=O)c1ccc2OC(=O)Nc2c1 .


Chemical Reactions Analysis

Benzoxazole derivatives, including 5-Mesylbenzoxazol-2(3H)-one, are highly reactive building blocks for organic and organoelement synthesis . They can be easily functionalized at the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Mesylbenzoxazol-2(3H)-one include a molecular weight of 213.21 and a molecular formula of C8H7NO4S . The compound’s SMILES notation is CS(=O)(=O)c1ccc2OC(=O)Nc2c1 .

Scientific Research Applications

Anti-Inflammatory Agents

The compound is used in the synthesis of 2-substituted benzoxazole derivatives, which have been found to be potent anti-inflammatory agents . These derivatives have shown good efficacy in in vitro anti-inflammatory studies, with significant inhibition of membrane stabilization activity and proteinase inhibitory efficacy .

Alzheimer’s Disease Treatment

2-substituted benzo[d]oxazol-5-amine derivatives, which can be synthesized using 5-(Methylsulfonyl)benzo[d]oxazol-2(3H)-one, have been identified as multi-target directed ligands for the treatment of Alzheimer’s disease . These compounds have shown potent inhibitory activities against AChE and BuChE, significant amyloid-beta aggregation inhibition, and neuroprotective properties on SH-SY5Y neuroblastoma cell lines .

Asymmetric Transformation Processes

The compound has been used in efficient asymmetric transformation processes through the formation of the intermediate 2-(perfluoroalkyl)-oxazol-5(2H)-ones .

Pharmacological Applications

Benzoxazoles and their related analogues, which can be synthesized using 5-(Methylsulfonyl)benzo[d]oxazol-2(3H)-one, have a wide range of pharmacological applications. These include anti-tumor, hypoglycemic, antiviral, antimicrobial, herbicidal, H2-antagonists, anticonvulsants, elastase inhibitors, and antitubercular agents .

Drug and Agrochemical Discovery Programs

Benzoxazoles are used in drug and agrochemical discovery programs . They are structural isosteres of nucleic bases adenine and guanine, which allow them to interact easily with biological receptors .

Bioactive Compounds

Benzoxazoles and its analogues are treated as an important class of bioactive compounds mainly because of its versatile applications in the field of pharmaceuticals and in various biological systems .

Future Directions

The future directions for the study and use of 5-Mesylbenzoxazol-2(3H)-one and similar compounds are promising. Benzoxazole derivatives are being explored for their anticancer activities, and new synthetic approaches and patterns of reactivity are being developed . These compounds are expected to continue to be a focus of research in the field of drug design .

properties

IUPAC Name

5-methylsulfonyl-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4S/c1-14(11,12)5-2-3-7-6(4-5)9-8(10)13-7/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKRTJQSGPLQKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80160959
Record name 5-Mesylbenzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80160959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Mesylbenzoxazol-2(3H)-one

CAS RN

13920-98-4
Record name 5-(Methylsulfonyl)-2(3H)-benzoxazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13920-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Mesylbenzoxazol-2(3H)-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Mesylbenzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80160959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-mesylbenzoxazol-2(3H)-one
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